molecular formula C7H5N3S2 B181810 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol CAS No. 13581-25-4

5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol

Cat. No. B181810
CAS RN: 13581-25-4
M. Wt: 195.3 g/mol
InChI Key: BSPHQWQMWIUIPM-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol (5-PTT) is a heterocyclic compound that was first synthesized in 1999. It has been widely studied due to its potential applications in various fields, including drug discovery, material science, and biochemistry. 5-PTT is a common building block for more complex compounds and can be used as a starting material for the synthesis of other compounds. 5-PTT is also known for its antioxidant activity and ability to scavenge reactive oxygen species (ROS).

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been used in the synthesis and characterization of various thiadiazole derivatives. These derivatives show stable structures due to intramolecular and intermolecular hydrogen bonding and crystallize in specific systems. Their geometrical parameters have been optimized using DFT methods, indicating stability through negative HOMO and LUMO energy values (Dani et al., 2013).

Antimicrobial Activities

  • Some derivatives of this compound have shown antimicrobial activities. This includes the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, revealing moderate antimicrobial activity in synthesized compounds (Bayrak et al., 2009).
  • In another study, [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives exhibited activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).

Catalytic and Conductivity Applications

  • Novel ruthenium(II) complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine ligands have been synthesized and used as catalysts for transfer hydrogenation processes. These complexes demonstrate semiconducting behavior, with conductivity increasing with temperature (Şerbetçi, 2013).

Anticancer Evaluation

  • Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, have shown significant cytotoxicity against various human cancer cell lines. Mannich bases derived from these compounds were notably potent against gastric cancer and other cell lines, showing more effect than standard treatments (Abdo & Kamel, 2015).

Antifungal Activity

  • Novel 1,3,4-thiadiazole compounds derived from 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol have shown moderate fungicidal activity. These compounds were synthesized and their structures were confirmed using various spectroscopic methods (Wang et al., 2017).

Sensor Applications

  • Mercapto thiadiazole compounds, including those derived from 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol, have been used in carbon paste sensors for detecting copper ions. These sensors demonstrated high selectivity and a quick response time, making them suitable for environmental monitoring (Mashhadizadeh et al., 2010).

properties

IUPAC Name

5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-1-3-8-4-2-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPHQWQMWIUIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415420
Record name 5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol

CAS RN

13581-25-4
Record name 5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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